molecular formula C22H23ClN2OS B11323568 3-chloro-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11323568
M. Wt: 398.9 g/mol
InChI Key: LTSHZIQVZSOVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a piperidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

3-chloro-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets in the body. This compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[2-phenyl-2-(morpholin-1-yl)ethyl]-1-benzothiophene-2-carboxamide
  • 3-chloro-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide

Uniqueness

What sets 3-chloro-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide apart from similar compounds is its specific structural configuration, which may confer unique binding properties and biological activities. This uniqueness can make it a valuable compound for specific research and therapeutic applications .

Properties

Molecular Formula

C22H23ClN2OS

Molecular Weight

398.9 g/mol

IUPAC Name

3-chloro-N-(2-phenyl-2-piperidin-1-ylethyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H23ClN2OS/c23-20-17-11-5-6-12-19(17)27-21(20)22(26)24-15-18(16-9-3-1-4-10-16)25-13-7-2-8-14-25/h1,3-6,9-12,18H,2,7-8,13-15H2,(H,24,26)

InChI Key

LTSHZIQVZSOVCT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=C(C3=CC=CC=C3S2)Cl)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.